molecular formula C18H13BrFNO4 B4619696 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B4619696
M. Wt: 406.2 g/mol
InChI Key: PSXAWJGHDGBFED-AUWJEWJLSA-N
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Description

4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C18H13BrFNO4 and its molecular weight is 406.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.00120 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

One key aspect of research involving compounds like 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is their synthesis and structural characterization. Studies have described the synthesis of related heterocyclic compounds and their characterization using techniques such as NMR, IR, and X-ray crystallography. For instance, the synthesis of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and their structural analysis have been reported, highlighting their potential as protein-tyrosine kinase (PTK) inhibitors (Ning Li et al., 2017). Similarly, the creation and examination of benzimidazole derivatives containing various heterocyclic rings were conducted, demonstrating their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (E. Menteşe, S. Ülker, B. Kahveci, 2015).

Biological Activities and Applications

Another significant area of research is the evaluation of biological activities and therapeutic applications. Various studies have shown that related compounds exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, the antimicrobial activities of novel 1,2,4-triazol derivatives were investigated, revealing their potential against different bacterial and fungal strains (A. Kaneria et al., 2016). Additionally, compounds with bromophenol groups have been synthesized and shown to exhibit selective cytotoxicity against human cancer cell lines, suggesting their application in cancer therapy (Xiuli Xu et al., 2004).

Material Science and Other Applications

Research on these compounds is not limited to biological activities; they also find applications in material science and as intermediates in the synthesis of complex molecules. For example, studies on the synthesis of oxazolone scaffolds for asymmetric synthesis highlight their utility in creating a variety of structurally diverse and biologically active compounds (B. Trost, K. Dogra, M. Franzini, 2004).

Properties

IUPAC Name

(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFNO4/c1-23-15-8-10(6-13(19)16(15)24-2)7-14-18(22)25-17(21-14)11-4-3-5-12(20)9-11/h3-9H,1-2H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXAWJGHDGBFED-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.